Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. This class is known for its structural similarity to purine nucleosides, making them attractive targets for medicinal chemistry and drug discovery []. While the specific role of Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate in scientific research is not elaborated upon in the provided literature, its structure suggests potential applications in various fields, including those explored below.
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring structure comprising both pyrazole and pyrimidine components, which contributes to its unique chemical properties and potential biological activities. The presence of both a carbamoyl and a carboxylate group enhances its reactivity and interaction with various biological targets.
This compound is classified under heterocyclic compounds due to its distinct ring structure. It is often synthesized for research purposes in medicinal chemistry, particularly for its potential therapeutic applications. The compound is identified by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The synthesis of ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves several key steps:
The synthetic route may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed for industrial-scale production to ensure consistency in product quality.
The molecular structure of ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be described as follows:
The molecular formula is , with a molecular weight of approximately 232.23 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The outcomes of these reactions can lead to diverse derivatives with varying biological activities.
The mechanism of action for ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate primarily involves enzyme inhibition. It is known to interact with specific molecular targets by binding to their active sites, which disrupts critical biological pathways such as DNA replication and protein synthesis. This property is particularly relevant in the context of anticancer activity.
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific applications:
The pyrazolo[1,5-a]pyrimidine core delivers distinctive electronic and steric properties critical for molecular recognition processes. Its fused bicyclic system exhibits planar aromatic character with a dipole moment that facilitates stacking interactions within enzyme binding pockets. This scaffold inherently offers three potential hydrogen-bond acceptors (N1, N4, and N6 positions) and one hydrogen-bond donor (N6 position), creating versatile recognition patterns complementary to biological targets. The 5-methyl substitution in Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate introduces strategic steric bulk that restricts molecular flexibility and enhances target binding through hydrophobic interactions [1] [5].
Structural analogs demonstrate how minor modifications dramatically alter physicochemical profiles. Computational analysis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) reveals a topological polar surface area (TPSA) of 56.49 Ų and moderate lipophilicity (LogP 0.98), suggesting favorable membrane permeability [4]. Introduction of a phenyl group at the 2-position, as in Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, expands the π-system for enhanced stacking interactions but increases molecular weight and alters solubility profiles [7]. The brominated analog Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1370287-43-6) demonstrates how halogen atoms enable cross-coupling reactions for structural diversification [3].
Table 1: Structural Diversity in Pyrazolo[1,5-a]Pyrimidine Analogs
Compound | CAS Number | Molecular Weight | Key Substituents | Structural Features |
---|---|---|---|---|
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | 1193390-19-0 | 248.24 g/mol | 3-Carbamoyl, 5-Methyl, 7-Ethoxycarbonyl | Hydrogen-bonding donor/acceptor triad |
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Not provided | Not reported | 3-Ethoxycarbonyl, 5,7-Dimethyl | Enhanced lipophilicity |
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 1370287-43-6 | 284.11 g/mol | 3-Bromo, 7-Methyl, 6-Ethoxycarbonyl | Halogen for cross-coupling |
6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 656818-38-1 | 221.21 g/mol | 3-Carboxylic acid, 6-Ethyl, 7-Hydroxy | Acidic group for salt formation |
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Not provided | 281.31 g/mol | 2-Phenyl, 7-Methyl, 6-Ethoxycarbonyl | Extended π-system for stacking interactions |
The strategic placement of electron-withdrawing and hydrogen-bonding groups on the pyrazolo[1,5-a]pyrimidine core dramatically influences both physicochemical properties and target engagement. The 3-carbamoyl group (-CONH₂) in Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate serves as a hydrogen-bonding bridge, capable of donating two hydrogen bonds and accepting one. This functionality mimics the adenine amino group in endogenous purines, potentially enabling competitive inhibition at kinase ATP-binding sites. Simultaneously, the 7-carboxylate ester (-COOEt) provides a synthetically versatile handle for hydrolysis or transesterification reactions while moderately reducing water solubility compared to carboxylic acid analogs [1] .
Comparative analysis with structural variants reveals structure-property relationships:
Table 2: Impact of Peripheral Substitutions on Molecular Properties
Functional Group Combination | Representative Compound | TPSA (Ų) | Calculated LogP | Key Bioactivity Implications |
---|---|---|---|---|
3-Carbamoyl + 7-Carboxylate ester | Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | ~77 | ~1.0 | Balanced permeability and protein binding |
3-Carboxylic acid + 7-Hydroxy | 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 87.72 | 1.00 | Enhanced solubility but reduced membrane permeation |
3-Bromo + 6-Carboxylate ester | Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 56.49 | 1.98 | Synthetic versatility via cross-coupling |
2-Phenyl + 6-Carboxylate ester | Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 56.49 | ~3.0 (estimated) | Enhanced hydrophobic pocket interactions |
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines began with agrochemical applications, exemplified by Pyrazophos (CAS 13457-18-6), which served as an early fungicide prototype. This O,O-diethyl-O-(5-methyl-6-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidin-2-yl) phosphorothioate demonstrated the scaffold's capacity for enzyme inhibition but revealed limitations in mammalian selectivity [8]. Modern medicinal chemistry has shifted toward developing non-phosphorylated derivatives like Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate as kinase inhibitor precursors, leveraging the core's ability to occupy purine-binding sites without the pharmacokinetic liabilities associated with phosphate-containing compounds.
Despite decades of research, significant gaps persist:
Table 3: Commercial Availability and Research Accessibility
Compound | Catalog Price | Available Quantities | Synthetic Complexity Indicators |
---|---|---|---|
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | $510.00/g | 1g [1], 250mg ($248) [2] | Multi-step synthesis with specialty reagents |
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Not listed | 100mg units [3] | Hazardous material handling required (bromine) |
6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Not listed | 100mg units | Air-sensitive (phenolic hydroxyl group) |
The prohibitive cost structure ($248 for 250mg and $510 for 1g [2]) directly impacts structure-activity relationship studies, restricting library synthesis and biological screening. Furthermore, commercial suppliers explicitly limit usage to professional research laboratories, prohibiting human applications [1], which reflects both regulatory barriers and unoptimized safety profiles. Future research must address these accessibility challenges through improved synthetic methodologies and explore hybrid derivatives combining carbamoyl/carboxylate functionalities with C2 aryl groups (as in Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate [7]) to enhance target affinity while maintaining metabolic stability.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1